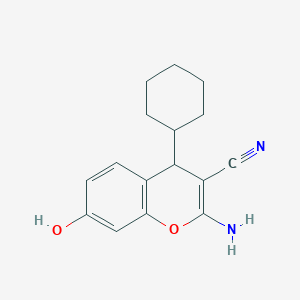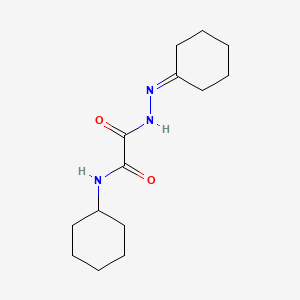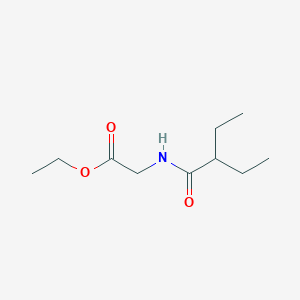
2-amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile is a derivative of 2-amino-4H-chromene-3-carbonitrile . These compounds are structural core motifs that have received increasing attention due to their interesting potential pharmacological properties .
Synthesis Analysis
The most useful and preferred method for the construction of these heterocyclic compounds is the multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters, diverse enolizable C-H-activated acidic compounds, and phenols in the presence or absence of a catalyst . An efficient and simple synthesis of substituted 2-amino-4H-chromenes was developed by the one-pot and three-component reaction of a mixture of corresponding substituted benzaldehydes, resorcinol, and malononitrile in the presence of sodium carbonate solution as a catalyst at room temperature .Molecular Structure Analysis
The structures of the synthesized compounds were established on the basis of the spectral data, infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance, and mass spectroscopic data .Chemical Reactions Analysis
The reaction undergoes an intramolecular cyclization step in which salicylaldehyde’s hydroxyl oxygen (-OH) acts as a nucleophile . A catalyst-free combinatorial library of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives has been developed by a four-component reaction between hydrazine hydrate (1), ethyl acetoacetate (2), 2-hydroxybenzaldehydes (3) and malononitrile (4) in water at ambient temperature .科学的研究の応用
Synthesis of Polysubstituted Derivatives
This compound serves as a core motif for the synthesis of various polysubstituted derivatives. Due to its orthogonal functional groups, it acts as a key intermediate for subsequent transformations, leading to a wide array of synthetic work .
Pharmacological Properties
The compound has shown potential in pharmacological research due to its structural similarity to 2-amino-4H-chromenes, which exhibit a range of biological activities. These activities make it a significant candidate for drug discovery .
Green Chemistry Applications
It is used in green chemistry for the one-pot multicomponent synthesis of bioactive compounds. The environmentally benign methods employed in its synthesis contribute to sustainable and eco-friendly chemical practices .
Catalysis
In the presence of certain catalysts, this compound can undergo various reactions, including selective N-alkylation. This highlights its versatility in catalytic processes and the development of new synthetic methodologies .
Anti-Proliferative Research
Derivatives of this compound have been evaluated for their anti-proliferative effects against cancerous cell lines. This application is crucial for the development of new anticancer agents .
Tyrosine Kinase Inhibition
The compound has been studied for its inhibition efficiency against tyrosine kinase receptors, which are important targets in cancer therapy. Its activity has been compared with known inhibitors, indicating its potential in medicinal chemistry .
作用機序
Target of Action
Similar compounds, such as 2-amino-4h-pyran-3-carbonitrile derivatives, have been found to exhibit a wide range of biological activities . These compounds have been studied for their potential in drug discovery .
Mode of Action
It is known that the structure of the compound plays a significant role in its pharmacological properties . The presence of the 2-amino-4H-chromene core motif is of particular interest due to its potential pharmacological properties .
Biochemical Pathways
Similar compounds have been found to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is predicted that compounds of this type have high gastrointestinal absorption and the possibility of penetration through the blood-brain barrier .
Result of Action
Similar compounds have been found to have antitumor activity , suggesting that this compound may also have potential anticancer effects.
Action Environment
It is known that the synthesis of similar compounds can be carried out under various conditions, including the presence of visible light , which may influence the compound’s action.
将来の方向性
The future directions for 2-amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile could include further exploration of its pharmacological properties, given the interesting potential of 2-amino-4H-chromenes . Additionally, further studies could focus on optimizing the synthesis process and exploring other potential applications of this compound.
特性
IUPAC Name |
2-amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c17-9-13-15(10-4-2-1-3-5-10)12-7-6-11(19)8-14(12)20-16(13)18/h6-8,10,15,19H,1-5,18H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUHKPVJTMSGQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-cyclohexyl-7-hydroxy-4H-chromene-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5111556.png)

![4-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B5111572.png)
![N-(4-{[2-(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B5111579.png)


![N-(1-{1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B5111596.png)
![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5111611.png)

![(1H-benzimidazol-2-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B5111621.png)
![N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5111626.png)

![4-benzyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine](/img/structure/B5111634.png)
![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5111643.png)